molecular formula C4H3Br2N3 B131937 2-Amino-3,5-dibromopyrazine CAS No. 24241-18-7

2-Amino-3,5-dibromopyrazine

Cat. No. B131937
CAS RN: 24241-18-7
M. Wt: 252.89 g/mol
InChI Key: DTLBKXRFWUERQN-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromopyrazine is a chemical compound used in the preparation of conjugated polymers for neurotoxin detection . It is also an intermediate in the preparation of rho kinase (ROCK) inhibitors .


Synthesis Analysis

2-Amino-3,5-dibromopyrazine can be synthesized from 2-aminopyrazine via bromination using N-bromosuccinimide (NBS) . It reacts with sodium dicyanocuprate to form a mixture of mono and dicyanation products . The formation of 2-aminothiazolopyrazines by reacting 2-amino-3,5-dibromopyrazine with isothiocyanates has also been reported .


Molecular Structure Analysis

The molecular weight of 2-Amino-3,5-dibromopyrazine is 252.89 . The empirical formula is C4H3Br2N3 .


Chemical Reactions Analysis

2-Amino-3,5-dibromopyrazine reacts with sodium dicyanocuprate to form a mixture of mono and dicyanation products . It can also react with isothiocyanates to form 2-aminothiazolopyrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3,5-dibromopyrazine include a molecular weight of 252.89 and an empirical formula of C4H3Br2N3 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Halogenated Heterocycles

2-Amino-3,5-dibromopyrazine can be synthesized from 2-aminopyrazine via bromination using N-bromosuccinimide (NBS). This process is crucial in the production of halogenated heterocycles .

Formation of Mono and Dicyanation Products

When 2-Amino-3,5-dibromopyrazine reacts with sodium dicyanocuprate, it forms a mixture of mono and dicyanation products. This reaction is significant in the field of organic chemistry .

Production of 2-Aminothiazolopyrazines

The compound can react with isothiocyanates to form 2-aminothiazolopyrazines. This reaction has been reported in various scientific studies .

Synthesis of 2-Amino-5-bromopyrazin-3-thiol

2-Amino-3,5-dibromopyrazine may be used in the synthesis of 2-amino-5-bromopyrazin-3-thiol .

Production of 2-Amino-3,5-bis (p-methoxyphenyl)-1,4-pyrazine

This compound can also be used in the synthesis of 2-amino-3,5-bis (p-methoxyphenyl)-1,4-pyrazine .

Creation of 3,7-dihydroimidazo[1,2 a]pyrazine-3-ones

Another application of 2-Amino-3,5-dibromopyrazine is in the synthesis of 3,7-dihydroimidazo[1,2 a]pyrazine-3-ones .

Preparation of Conjugated Polymers for Neurotoxin Detection

In Chinese sources, it is mentioned that 2-Amino-3,5-dibromopyrazine is used in the preparation of conjugated polymers for neurotoxin detection .

Intermediate for Kinase (ROCK) Inhibitors

Lastly, 2-Amino-3,5-dibromopyrazine is used as an intermediate in the preparation of kinase (ROCK) inhibitors .

Safety and Hazards

2-Amino-3,5-dibromopyrazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Amino-3,5-dibromopyrazine may be used in the synthesis of various compounds, including 2-amino-5-bromopyrazin-3-thiol, 2-amino-3,5-bis(p-methoxyphenyl)-1,4-pyrazine, and 3,7-dihydroimidazo[1,2a]pyrazine-3-ones . This suggests potential future directions in the synthesis of novel compounds .

properties

IUPAC Name

3,5-dibromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLBKXRFWUERQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347316
Record name 2-Amino-3,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24241-18-7
Record name 2-Amino-3,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-dibromopyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-amino-3,5-dibromopyrazine in the synthesis of other compounds?

A1: 2-Amino-3,5-dibromopyrazine serves as a crucial intermediate in synthesizing various 2-aminopyrazine derivatives []. The research highlights its role as a precursor for creating compounds like 2-amino-5-bromine-3-morpholinopyrazine, 2-amino-5-bromine-3-piperazinylpyrazine, and 2-amino-5-bromine-3-pyrrolidylpyrazine. These derivatives are achieved by substituting the bromine atoms with morpholine, piperazine, and pyrrole, respectively [].

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